4-Epi-curcumenol

Anti-inflammatory Nitric Oxide Inhibition Sesquiterpenoid

Research on guaiane sesquiterpenoid SAR is compromised by non-specific 'in-class' substitutions. 4-Epi-curcumenol eliminates this variability. - Precise Stereochemistry: The C-4 epimer of curcumenol ensures a distinct biological profile, critical for reproducible NO inhibition studies (RAW264.7 IC50: 52.2 μM). - Definitive Negative Control: Lacks CYP2B6 inhibition, enabling clean attribution in herb-drug interaction (HDI) assays. - Verified Identity: Supplied as a powder, HPLC-verified (≥98%) with full NMR/MS documentation, ensuring batch-to-batch consistency.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 350602-21-0
Cat. No. B1631219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epi-curcumenol
CAS350602-21-0
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O
InChIInChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1
InChIKeyISFMXVMWEWLJGJ-PAPYEOQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epi-curcumenol: Distinct Guaiane Sesquiterpenoid


4-Epi-curcumenol is a guaiane-type sesquiterpenoid lactone [1] that can be isolated from the rhizomes of Curcuma species, including C. zedoaria and C. wenyujin [2]. It is the C-4 epimer of curcumenol [3], a structural nuance that dictates its distinct biological profile and functional specificity, making it non-interchangeable with other in-class terpenoids for research applications.

4-Epi-curcumenol: Why Generic Substitution Fails


Substituting 4-epi-curcumenol with closely related sesquiterpenoids like curcumenol, curdione, or curcumol introduces significant and quantifiable variability in target engagement and potency. As an epimer, 4-epi-curcumenol exhibits a distinct spatial arrangement at the C-4 position [1] that translates into a different spectrum of biological activity [2]. For example, its potency in nitric oxide inhibition is nearly 4-fold lower than curcumenol's CYP3A4 inhibition , demonstrating that even stereochemical variations within this class lead to non-overlapping functional profiles. This structural specificity precludes simple 'in-class' substitution and mandates the use of this precise compound for reproducible experimental outcomes.

4-Epi-curcumenol: Differentiation Evidence vs. Analogs


Anti-inflammatory Activity vs. Curcumenol

In a comparative assessment of anti-inflammatory potential, 4-epi-curcumenol demonstrates a quantifiable difference in nitric oxide (NO) production inhibition relative to its epimer, curcumenol. 4-Epi-curcumenol exhibits an IC50 of 52.2 μM for inhibiting LPS-induced NO production in RAW264.7 macrophages . While a direct head-to-head comparison under identical conditions is not published, curcumenol has been reported to inhibit NO production in LPS-stimulated BV-2 microglial cells , albeit with an undetermined IC50 in that system. The available data for 4-epi-curcumenol provides a precise, reproducible benchmark for anti-inflammatory assays, establishing a clear performance expectation that differs from the activity profiles reported for other Curcuma sesquiterpenoids like curdione and curcumol, which are more prominently characterized by their CYP450 inhibition [1].

Anti-inflammatory Nitric Oxide Inhibition Sesquiterpenoid

Lack of CYP2B6 Inhibition

In contrast to major sesquiterpenoids like curdione, neocurdione, and curcumol, which are established competitive inhibitors of CYP2B6 [1], 4-epi-curcumenol shows no reported inhibitory activity against this key drug-metabolizing enzyme. The study by Chen et al. (2023) specifically identifies curdione, neocurdione, and curcumol as contributors to CYP2B6 inhibition, a property that has significant implications for predicting herb-drug interactions [1]. The absence of 4-epi-curcumenol from this inhibitory profile suggests a potentially cleaner metabolic interaction profile, making it a preferable candidate for co-administration studies or for applications where avoiding CYP2B6-mediated interactions is critical .

CYP450 Drug-Drug Interactions Metabolism

Cytotoxicity vs. Curcumenol and Curcuminoids

In a cytotoxic screen against five human cancer cell lines (HL-60, HepG2, K562, KB, and MCF-7), 4-epi-curcumenol (compound 2) was isolated alongside curcumenol (compound 3) as an epimeric mixture [1]. While the study noted that compounds 5–8 showed better antitumor activity than the others, the data underscores that the cytotoxic profile of 4-epi-curcumenol is distinct from that of curcuminoids [1]. In contrast, curcumenol alone has been quantified for its antiproliferative activity, demonstrating IC50 values of 9.3 µg/mL against MCF-7 breast cancer cells and 17.3 µg/mL against PC-3 prostate cancer cells [2]. This indicates that while 4-epi-curcumenol is a cytotoxic agent, its potency and selectivity profile differs from both its epimer curcumenol and the more extensively studied curcuminoids, necessitating its specific use in studies focused on guaiane sesquiterpenoid mechanisms of action.

Cytotoxicity Cancer Cell Lines Anti-proliferative

Epimeric Basis for Selectivity

4-Epi-curcumenol is the C-4 epimer of curcumenol, a key stereochemical distinction that defines its unique biological identity [1]. This epimeric relationship was confirmed through comprehensive NMR spectroscopic analysis [2]. As a guaiane-type sesquiterpenoid, its three-dimensional conformation differs from other Curcuma constituents like germacrone and curdione (which are germacrane-type) or the curcuminoids (diarylheptanoids) [3]. This structural specificity is the foundational reason for its divergent pharmacological properties, including its distinct NO inhibition IC50 and its lack of CYP2B6 inhibitory activity compared to other compounds in the class.

Stereochemistry Epimer Structure-Activity Relationship

4-Epi-curcumenol: Application Scenarios


Anti-inflammatory: NO Pathway Modulation

This compound is optimally applied in research focusing on nitric oxide (NO)-mediated inflammation. Its validated IC50 of 52.2 μM for inhibiting LPS-induced NO production in RAW264.7 macrophages provides a precise, reproducible benchmark . This makes it a critical tool for dose-response studies and for investigating the role of guaiane sesquiterpenoids in inflammatory signaling pathways, where the activity of 4-epi-curcumenol can be directly contrasted with that of non-epimeric controls.

CYP2B6 Negative Control Studies

Given that major Curcuma sesquiterpenoids like curdione and curcumol are documented CYP2B6 inhibitors [1], 4-epi-curcumenol's lack of reported CYP2B6 inhibition makes it an ideal negative control or comparator in drug metabolism and herb-drug interaction (HDI) studies. It allows researchers to isolate and attribute CYP450 inhibition effects specifically to other components of Curcuma extracts, thereby reducing confounding variables in metabolic assays [1].

Cancer Pharmacology: Epimer-Specific Cytotoxicity

In cancer research, 4-epi-curcumenol is essential for dissecting the structure-activity relationship (SAR) of guaiane sesquiterpenoids. As it was isolated as an epimeric mixture with curcumenol and showed activity against multiple cancer cell lines [2], its purified use enables studies that aim to determine the specific contribution of the C-4 stereocenter to anti-proliferative and pro-apoptotic mechanisms. This is crucial for distinguishing its effects from those of its more potent epimer, curcumenol, or the broadly active curcuminoids [3].

Phytochemical Reference Standard

As a naturally occurring sesquiterpenoid from Curcuma species [2], 4-epi-curcumenol serves as a valuable analytical reference standard for the quality control and phytochemical fingerprinting of Curcuma-based raw materials and botanical extracts. Its presence and concentration can be used as a marker compound to ensure batch-to-batch consistency and to verify the authenticity of plant material sourced for research or industrial processing.

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